![molecular formula C16H19N5O2 B6449992 2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile CAS No. 2640815-27-4](/img/structure/B6449992.png)
2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile
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Overview
Description
The compound contains an 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin] scaffold, which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar structures often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . In one approach, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] reacted with primary aliphatic amines through opening of the epoxide ring with formation of the corresponding amino alcohols which were converted into N-chloroacetyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin] scaffold. This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin] scaffold and the pyrimidine ring. The reactions could involve the opening of the epoxide ring or interactions with the nitrogen in the morpholin ring .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .
Cytotoxicity Studies
In a study involving a related compound, Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1]octane-3,2′-morpholin]-5-carbonitrile (ASHD) , results demonstrated that ASHD was approximately threefold more potent than its parent compounds in inducing cytotoxicity. This finding suggests potential applications in cancer research and treatment .
Amino Alcohol Synthesis
The N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] can react with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These intermediates can then be converted into N-chloroacetyl derivatives. Such transformations are valuable in synthetic chemistry and drug development .
Drug Discovery
The unique structure of 2-azabicyclo[3.2.1]octanes makes them challenging yet promising scaffolds for drug discovery. Researchers have utilized this core as a key intermediate in total synthesis efforts. Its potential lies in its ability to modulate biological targets effectively .
Future Directions
Mechanism of Action
- The compound’s primary targets are Tankyrases (TNKS) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and play essential roles in various cellular processes, including the Wnt β-catenin pathway .
- Specifically, TNKS-1 and TNKS-2 are the isoforms targeted by this compound. They are involved in regulating protein stability, telomere maintenance, and other cellular functions .
- Structural Insights : Molecular modeling studies reveal that specific conserved residues (such as GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2) mediate the dual binding mechanism. High-affinity interactions with these residues contribute to inhibition .
- Wnt/β-catenin Pathway : TNKS enzymes regulate the Wnt signaling pathway. Inhibition of TNKS disrupts this pathway, affecting β-catenin stability and downstream gene expression .
- Telomere Maintenance : TNKS-1 is involved in telomere elongation. Inhibition may impact telomere length and cellular senescence .
- Cellular Effects : Inhibition of TNKS affects Wnt signaling, telomere maintenance, and other TNKS-related processes. This can influence cell proliferation, differentiation, and survival .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-(4'-methyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-10-16(23-9-14(20)22)6-12-2-3-13(7-16)21(12)15-18-5-4-11(8-17)19-15/h4-5,12-13H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGDCWDRDUQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3C4=NC=CC(=N4)C#N)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4'-Methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile |
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